4-Methoxy propranolol is a synthetic derivative of propranolol, a well-known beta-blocker. It serves as a valuable tool in scientific research, particularly in the fields of drug metabolism and analytical chemistry. [, ] 4-Methoxy propranolol is not a naturally occurring compound and is primarily synthesized for research purposes. Its role in scientific research revolves around understanding the metabolic pathways of propranolol and developing sensitive analytical methods for its detection. [, ]
The synthesis of 4-methoxy propranolol involves multiple steps starting from commercially available materials. One approach utilizes 1-acetoxy-3-acetyl-4-methoxynaphthalene as a starting material, employing Baeyer-Villiger oxidation to transform the 3-acetyl group into the desired 3-naphthol. Subsequent steps involve side-chain elaboration to achieve the final 4-methoxy propranolol structure. [] Another method utilizes 4-methoxy-1-naphthol and epichlorohydrin under basic conditions (1N NaOH) to form an epoxide intermediate. This epoxide is then opened with isopropylamine, and the synthesis is completed with ether cleavage using pyridine HCl. []
4-Methoxy propranolol shares a similar core structure with propranolol, consisting of a naphthalene ring system connected to an isopropylamino propanol side chain via an ether linkage. The key difference lies in the presence of a methoxy (-OCH3) group at the 4-position of the naphthalene ring in 4-methoxy propranolol, whereas propranolol has a hydroxyl (-OH) group at that position. This structural modification influences the compound's physicochemical properties and metabolic fate. [, ]
4-Methoxy propranolol, similar to other aryl-alkoxy propanolamines, is susceptible to metabolic transformations. A principal metabolic pathway involves oxidative metabolism, leading to the formation of hydroxylated derivatives, particularly in the catechol moiety (3,4-dihydroxy region) of the molecule. These hydroxylated metabolites have been identified and characterized using techniques like GC/MS. []
4-Hydroxypropranolol's beta-blocking activity makes it relevant in the context of cardiovascular diseases. It has been shown to produce a decrease in heart rate and contractility, which can be beneficial in conditions where the heart needs to be protected from excessive stimulation1. Moreover, propranolol's ability to suppress renin secretion suggests a role in the treatment of renin-dependent hypertensive diseases6.
The use of propranolol in the treatment of infantile haemangiomas (IHs) has been well-documented2. The metabolite 4-hydroxypropranolol may contribute to the therapeutic effects observed, such as vasoconstriction and inhibition of angiogenesis, leading to the stabilization and involution of IHs2.
Propranolol's suppression of angiogenesis is significant in the context of tumor growth, as it inhibits several steps of neovascularization3. This opens up potential applications for 4-hydroxypropranolol and related compounds in the treatment of angiogenesis-dependent human diseases, including certain cancers.
Propranolol and its metabolites have been reported to reduce cerebral cavernous malformations (CCMs), with the beta1 adrenergic receptor antagonism being a possible mechanism5. This suggests a potential application for 4-hydroxypropranolol in the management of CCMs.
The influence of propranolol and 4-hydroxypropranolol on platelet aggregation and thromboxane A2 generation has been studied, with findings indicating that at higher concentrations, they can reduce platelet function4. This could have implications for the treatment of thrombotic disorders.
4-Hydroxypropranolol is a metabolite of propranolol that exhibits beta-adrenoceptor blocking properties. It has been shown to antagonize the effects of isoprenaline on heart rate and blood pressure, indicating its role in cardiovascular regulation1. The compound also possesses intrinsic sympathomimetic activity, as evidenced by an increase in heart rate in catecholamine-depleted rats1. Additionally, it has membrane-stabilizing activity, which further contributes to its pharmacological effects1. The anti-angiogenic properties of propranolol, from which 4-hydroxypropranolol is derived, have been demonstrated through the inhibition of endothelial cell proliferation, migration, and differentiation, as well as the downregulation of VEGF-induced signaling pathways3.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7